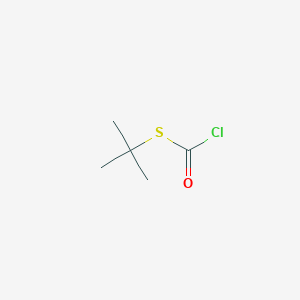

S-tert-Butyl chlorothioformate

Description

Propriétés

IUPAC Name |

S-tert-butyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVLGABUISIOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499494 | |

| Record name | S-tert-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-95-7 | |

| Record name | tert-Butyl chlorothioformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-tert-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Application Note: Chemoselective Amine Protection Using S-tert-Butyl Chlorothioformate

Executive Summary

In complex multi-step organic synthesis and drug development, the strategic selection of protecting groups is paramount. While the tert-butyloxycarbonyl (Boc) group is ubiquitous, the S-tert-butyl thiocarbamate (Btc) group—installed via S-tert-butyl chlorothioformate —offers a highly valuable, orthogonal alternative.

This application note provides a comprehensive, field-proven protocol for the chemoselective protection of primary and secondary amines using S-tert-butyl chlorothioformate. Designed for process chemists and medicinal researchers, this guide emphasizes the mechanistic causality behind the reaction conditions and establishes a self-validating workflow to ensure high yields and reproducibility.

Mechanistic Insights & Reactivity Profile (E-E-A-T)

Expertise & Experience: Causality in Experimental Design

The reaction between an amine and S-tert-butyl chlorothioformate proceeds via a nucleophilic acyl substitution . However, the behavior of this specific reagent differs significantly from standard alkyl chloroformates due to the unique electronic and steric properties of the sulfur atom and the tert-butyl group.

-

Steric Shielding: As detailed in the chemical literature regarding chlorothioformate reactivity (), the steric bulk of the tert-butyl moiety progressively shields the carbonyl carbon. This inherently slows down the reaction compared to unhindered S-methyl or S-ethyl analogs, which prevents runaway exothermic reactions and minimizes the formation of bis-acylated byproducts.

-

Chemoselectivity: Because of this steric hindrance, S-tert-butyl chlorothioformate exhibits excellent chemoselectivity, preferentially reacting with unhindered primary amines over secondary amines when stoichiometric control is applied.

-

Orthogonal Cleavage: Thiocarbamates offer a unique orthogonality compared to standard carbamates (). While they share the acid-lability of the Boc group (cleaving to yield a tert-butyl cation and COS), they can also be cleaved under strictly neutral conditions using thiophilic heavy metals (e.g., Ag⁺, Hg²⁺) or via oxidation to a highly labile sulfonyl carbamate.

Trustworthiness: Establishing a Self-Validating Workflow

A robust protocol must provide observable feedback to the scientist. This workflow is designed to be self-validating:

-

Visual Cues: The addition of the chlorothioformate to the amine/base mixture results in the immediate precipitation of triethylammonium chloride (TEA·HCl) as a fine white solid. This serves as a real-time visual indicator that the acylation is actively proceeding.

-

Quench Validation: Quenching with saturated NH₄Cl selectively hydrolyzes unreacted S-tert-butyl chlorothioformate into volatile carbonyl sulfide (COS) and tert-butyl mercaptan. The distinct odor of the mercaptan provides secondary, qualitative confirmation that excess electrophile has been successfully destroyed without compromising the newly formed protecting group.

Comparative Data: Protecting Group Matrix

To contextualize the utility of the Btc group, the following table summarizes its quantitative and qualitative parameters against standard amine protecting groups.

| Protecting Group | Reagent | Installation Conditions | Cleavage Conditions | Stability Profile |

| Btc (S-tert-Butyl thiocarbamate) | S-tert-Butyl chlorothioformate | Amine, TEA, DCM, 0 °C to RT | TFA, Heavy Metals (Ag⁺, Hg²⁺), Oxidation (H₂O₂) | Stable to bases, mild acids, and nucleophiles. Orthogonal to Fmoc. |

| Boc (tert-Butyloxycarbonyl) | Boc₂O | Amine, TEA, DCM/MeOH, RT | Strong Acids (TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Amine, Na₂CO₃, H₂O/THF | Catalytic Hydrogenation (H₂/Pd-C), Strong Acids | Stable to mild bases and mild acids. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Amine, NaHCO₃, Dioxane/H₂O | Mild Bases (Piperidine, DBU) | Stable to acids. Labile to bases. |

Experimental Protocol

Materials Required

-

Primary or secondary amine substrate

-

S-tert-Butyl chlorothioformate (CAS: 13889-95-7) ()

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl, NaHCO₃, and Brine

-

Anhydrous Na₂SO₄

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM to achieve a substrate concentration of 0.1–0.2 M. Purge the flask with Nitrogen or Argon.

-

Add the amine substrate (1.0 eq) followed by TEA (1.5 eq).

-

Rationale: Anhydrous conditions are critical because S-tert-butyl chlorothioformate is susceptible to moisture-induced hydrolysis. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from forming an unreactive hydrochloride salt.

Step 2: Reagent Addition (Temperature Control)

-

Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Slowly add S-tert-butyl chlorothioformate (1.1 eq) dropwise via a gas-tight syringe over 10–15 minutes.

-

Rationale: The nucleophilic acyl substitution is exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing the formation of undesired dimerization products.

Step 3: Reaction Execution & Monitoring

-

Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

Monitor reaction progress via Thin-Layer Chromatography (TLC) or LC-MS.

-

Rationale: Warming to room temperature provides the necessary activation energy to overcome the steric hindrance of the tert-butyl group, driving the reaction to >95% conversion.

Step 4: Quench and Workup

-

Once complete, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Rationale: NH₄Cl safely hydrolyzes unreacted chlorothioformate without causing premature deprotection of the newly formed thiocarbamate. NaHCO₃ removes acidic impurities, ensuring a neutral organic layer.

Step 5: Purification

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate).

Experimental workflow for amine protection using S-tert-butyl chlorothioformate.

Orthogonal Cleavage Strategies

The true power of the Btc protecting group lies in its deprotection versatility. Depending on the sensitivity of other functional groups present in the molecule, chemists can choose from three distinct cleavage pathways:

Orthogonal cleavage pathways for the S-tert-butyl thiocarbamate protecting group.

References

Application Note: S-tert-Butyl Chlorothioformate in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Introduction & Physicochemical Profile

In the landscape of modern peptide chemistry, the demand for orthogonal protecting groups and stable activated intermediates has driven the adoption of specialized organosulfur reagents. S-tert-Butyl chlorothioformate (CAS 13889-95-7) is a highly versatile electrophile characterized by its reactive chlorothioformate functional group [1].

Unlike its less sterically hindered analogs (e.g., S-methyl or S-ethyl chlorothioformate), the bulky tert-butyl moiety provides a critical kinetic shield. This severe steric hindrance progressively shields the carbonyl carbon from premature or unwanted nucleophilic attack, making it an ideal reagent for installing robust protecting groups and synthesizing stable precursors for Native Chemical Ligation (NCL) and azapeptide synthesis [1, 2].

This application note details the mechanistic rationale and self-validating protocols for utilizing S-tert-butyl chlorothioformate across three critical SPPS workflows: Cysteine thiol protection, peptide thioesterification, and aza-amino acid integration.

Quantitative Structure-Reactivity Relationship

The utility of S-alkyl chlorothioformates is dictated by the steric bulk of the alkyl chain, which governs the electrophilicity of the carbonyl carbon. Table 1 summarizes these properties to guide reagent selection.

Table 1: Reactivity Profile of S-Alkyl Chlorothioformates [1, 2]

| S-Alkyl Group | Steric Hindrance | Relative Reactivity | Primary Application in Peptide Chemistry |

| S-Methyl (-CH₃) | Minimal | Highest | Fast thioesterification; prone to hydrolysis/side reactions. |

| S-Ethyl (-CH₂CH₃) | Minor | High | Synthesis of thiocarbazates for azapeptides. |

| S-Octyl (-C₈H₁₇) | Moderate | Moderate | Lipophilic thioester synthesis; enhanced membrane permeability. |

| S-tert-Butyl (-C(CH₃)₃) | Severe | Controlled/Lowest | Stable Cys-thiol protection; orthogonal SPPS workflows. |

Application I: Cysteine Thiol Protection (Dithiocarbonate Formation)

Mechanistic Rationale

During Fmoc-SPPS, the highly nucleophilic sulfhydryl group of Cysteine must be protected to prevent branching, oxidation (disulfide formation), and alkylation. Reacting Fmoc-Cys-OH with S-tert-butyl chlorothioformate yields an S-tert-butyl dithiocarbonate protecting group (Fmoc-Cys(S-CO-S-tBu)-OH). Causality: The chloride ion acts as an excellent leaving group during the initial nucleophilic acyl substitution. Subsequently, the massive steric bulk of the tert-butyl group protects the newly formed dithiocarbonate carbonyl from the secondary amine (piperidine) used during iterative Fmoc deprotection cycles, ensuring the protecting group remains intact until global cleavage or specific nucleophilic unmasking.

Figure 1: Mechanism of Cysteine thiol protection via S-tert-butyl chlorothioformate.

Self-Validating Protocol: Solution-Phase Synthesis of Fmoc-Cys(S-CO-S-tBu)-OH

-

Preparation: Dissolve 10 mmol of Fmoc-Cys-OH in 50 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

-

Base Addition: Add 2.2 equivalents (22 mmol) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the generated HCl, driving the reaction forward without acting as a competing nucleophile due to its own steric bulk.

-

Reagent Addition: Slowly add 1.1 equivalents (11 mmol) of S-tert-butyl chlorothioformate dropwise over 15 minutes. Rationale: The reaction is exothermic; dropwise addition prevents thermal degradation of the Fmoc group.

-

Validation Checkpoint 1 (TLC): After 2 hours at room temperature, perform TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the thiol-reactive spot (Ellman's reagent negative) confirms complete conversion.

-

Workup: Wash the organic layer with 1M HCl (3 x 50 mL) to remove DIPEA salts, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Validation Checkpoint 2 (LC-MS): Analyze the crude product via LC-MS. Expect a dominant peak corresponding to [M+H]⁺ of the dithiocarbonate product, validating structural integrity before SPPS loading.

Application II: Peptide Thioester Synthesis for Native Chemical Ligation (NCL)

Mechanistic Rationale

Native Chemical Ligation (NCL) is the premier method for synthesizing large proteins by ligating unprotected peptide fragments. This requires a C-terminal thioester on one fragment and an N-terminal cysteine on the other [3]. S-tert-butyl chlorothioformate can be utilized to convert a C-terminal carboxylic acid (or a hydrazide precursor) into a reactive thioester. Causality: The thioester is thermodynamically less stable than an amide but kinetically stable enough to be isolated. During NCL, a reversible transthioesterification occurs with the N-terminal cysteine, placing the amine and the thioester in close proximity. This forces a spontaneous, irreversible S-to-N acyl shift to form a native peptide bond.

Figure 2: Native Chemical Ligation workflow driven by peptide thioesters.

Self-Validating Protocol: Post-SPPS Thioesterification

-

Activation: Dissolve the fully protected peptide (cleaved from a hyper-acid-sensitive resin like 2-Cl-Trt, retaining side-chain protection) in anhydrous THF (0.1 M).

-

Coupling: Add 3.0 eq of S-tert-butyl chlorothioformate and 3.0 eq of Pyridine at -15 °C. Rationale: Pyridine acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that is rapidly trapped by the tert-butylthiolate generated in situ.

-

Validation Checkpoint (HPLC): Quench a 5 µL aliquot in 95 µL ACN/H₂O. HPLC analysis should show a distinct rightward shift (increased hydrophobicity) of the peptide peak, confirming thioester formation.

-

Global Deprotection: Treat the isolated protected thioester with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. The S-tert-butyl thioester is highly stable to acidic cleavage conditions.

Application III: Azapeptide Synthesis via Thiocarbazates

Mechanistic Rationale

Azapeptides—where the α-carbon of an amino acid is replaced by a nitrogen atom—exhibit profound resistance to proteolytic degradation [2]. Historically, synthesizing azapeptides via SPPS was hindered by the lack of stable, pre-activated building blocks. S-alkyl chlorothioformates solve this by reacting with substituted hydrazines to form thiocarbazates . Causality: The thiocarbazate acts as a latent, bench-stable carbonyl donor. During SPPS, it is activated (e.g., via oxidation or specific coupling reagents) to form an isocyanate equivalent, which rapidly reacts with the resin-bound peptide's N-terminus, forming the aza-peptide linkage without racemization.

Self-Validating Protocol: Thiocarbazate Monomer Synthesis

-

Hydrazine Reaction: Dissolve 10 mmol of the desired Fmoc-protected alkyl hydrazine (the side-chain surrogate) in DCM.

-

Acylation: Add 1.2 eq of S-tert-butyl chlorothioformate and 1.5 eq of N-methylmorpholine (NMM) at 0 °C. Rationale: NMM is a weaker base than DIPEA, preventing base-catalyzed side reactions of the sensitive hydrazine moiety.

-

Validation Checkpoint (NMR): Following aqueous workup and silica gel purification, verify the structure via ¹³C-NMR. The diagnostic thiocarbamate carbonyl carbon should appear uniquely shifted (~165-170 ppm), confirming successful S-tert-butyl incorporation.

-

SPPS Integration: The resulting Fmoc-thiocarbazate can be loaded directly into standard automated Fmoc-SPPS synthesizers, treating it as a standard amino acid building block during the coupling cycle [2].

References

-

Altiti, A., He, M., VanPatten, S., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. Nature Communications, 13(1), 7127. [Link]

-

Cerda, M. M., Zhao, Y., Pluth, M. D. (2018). Thionoesters: A Native Chemical Ligation-Inspired Approach to Cysteine-Triggered H2S Donors. Journal of the American Chemical Society, 140(39), 12574-12579. [Link]

Application Note: Preparation of O-Alkyl S-tert-Butyl Thiocarbonates Utilizing S-tert-Butyl Chlorothioformate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Thiocarbonates are highly valuable structural motifs in medicinal chemistry, frequently utilized as stable prodrug linkers, bioisosteres for esters, and versatile intermediates in complex organic synthesis[1]. This application note provides an authoritative, in-depth guide to synthesizing O-alkyl S-tert-butyl thiocarbonates via the nucleophilic acyl substitution of alcohols with S-tert-butyl chlorothioformate (CAS: 13889-95-7). By dissecting the mechanistic rationale, optimizing base selection, and outlining self-validating experimental protocols, this guide ensures reproducible, high-yield outcomes even for complex pharmaceutical intermediates[1],[2].

Mechanistic Rationale & Reagent Profile

S-tert-butyl chlorothioformate is a specialized electrophilic reagent. Its reactivity is governed by the delicate balance between the highly electrophilic carbonyl carbon and the steric bulk of the tert-butyl group[3].

-

Steric Shielding: The bulky S-tert-butyl moiety provides significant steric hindrance. This progressively shields the carbonyl carbon from premature hydrolysis or unwanted side reactions, making it more stable and selective than its less hindered counterparts (e.g., S-methyl chlorothioformate)[3].

-

Nucleophilic Acyl Substitution: The reaction proceeds via the attack of an alcohol (or its deprotonated alkoxide form) on the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion (an excellent leaving group), yielding the stable thiocarbonate[3],[4].

-

Base Catalysis Requirement: Because aliphatic alcohols are relatively weak nucleophiles, a non-nucleophilic base (such as pyridine, triethylamine, or DMAP) is strictly required. The base serves a dual purpose: it acts as an acid scavenger to neutralize the corrosive HCl byproduct, and in the case of pyridine or DMAP, it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[1].

Fig 1. Nucleophilic acyl substitution pathway for thiocarbonate synthesis.

Experimental Design & Optimization

The choice of base and solvent must be tailored to the steric and electronic nature of the starting alcohol. Table 1 summarizes the optimized conditions based on substrate classes.

Table 1: Optimization of Base and Solvent for Thiocarbonate Synthesis

| Base System | Solvent | Target Alcohol Type | Relative Kinetics | Typical Yield | Mechanistic Rationale |

| Pyridine (1.5 eq) | CH₂Cl₂ | Primary / Unhindered Secondary | Moderate (12–24 h) | 75–85% | Acts as both an acid scavenger and a mild nucleophilic catalyst. Ideal for complex, acid-sensitive substrates[1]. |

| TEA + DMAP (cat.) | THF or CH₂Cl₂ | Secondary | Fast (4–12 h) | 70–90% | DMAP forms a highly reactive acylpyridinium intermediate, accelerating the reaction for moderately hindered alcohols. |

| NaH (1.1 eq) | THF | Hindered Secondary / Tertiary | Very Fast (1–4 h) | 50–70% | Pre-forms a highly nucleophilic alkoxide to overcome the extreme steric bulk of both the alcohol and the tert-butyl group. |

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. By strictly controlling the order of addition and temperature, side reactions (such as symmetrical carbonate formation or reagent degradation) are minimized.

Fig 2. Step-by-step experimental workflow for base-promoted thiocarbonate preparation.

Protocol A: Standard Base-Promoted Synthesis (For Primary and Secondary Alcohols)

This protocol is adapted from validated methodologies used in the synthesis of advanced artemisinin-derived antimalarial prodrugs[1],[2].

-

Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon (or N₂) to establish an inert atmosphere.

-

Substrate Dissolution: Dissolve the target alcohol (1.0 equiv, e.g., 0.028 mmol) in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.1 M.

-

Base Addition: Add anhydrous Pyridine (1.5 equiv) to the solution. Allow the mixture to stir for 15 minutes at room temperature.

-

Causality: Pre-mixing the alcohol and base ensures that any trace acids are neutralized and primes the system for immediate HCl scavenging upon reagent addition[1].

-

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add S-tert-butyl chlorothioformate (1.5 equiv) dropwise via a gas-tight syringe.

-

Causality: The reaction is exothermic. Cooling prevents the thermal decomposition of the chlorothioformate and suppresses the formation of unwanted side products[3].

-

-

Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir under Argon for 24 hours. Monitor the reaction via TLC (e.g., 10% ethyl acetate in hexanes) to confirm the complete consumption of the starting alcohol[1].

-

Quenching & Workup: Quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amorphous solid via silica gel column chromatography to afford the pure O-alkyl S-tert-butyl thiocarbonate (Typical yields: 80–85%)[1].

Protocol B: Alkoxide-Mediated Synthesis (For Hindered Alcohols)

-

Setup: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0 °C.

-

Alkoxide Formation: Dissolve the hindered alcohol (1.0 equiv) in a minimal amount of THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

-

Acylation: Add S-tert-butyl chlorothioformate (1.2 equiv) dropwise. Stir for 1–4 hours, allowing the mixture to warm to room temperature.

-

Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C, extract with ethyl acetate, dry over MgSO₄, and purify via chromatography.

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized thiocarbonates, rigorous analytical characterization is required.

-

IR Spectroscopy: Look for a strong characteristic carbonyl (C=O) stretching frequency typically shifted to the 1700–1730 cm⁻¹ region due to the adjacent sulfur atom.

-

NMR Spectroscopy: In ¹H NMR, the tert-butyl group will appear as a sharp, distinct singlet integrating to 9 protons around 1.45–1.55 ppm . The protons adjacent to the oxygen (O-CH) will typically shift downfield by 0.5–1.0 ppm compared to the parent alcohol.

Table 2: Common Troubleshooting Scenarios

| Observation | Root Cause | Corrective Action |

| Low Yield / High Starting Material Recovery | Insufficient nucleophilicity of the alcohol or steric clashing. | Switch from Pyridine to a TEA/DMAP system, or utilize the NaH alkoxide protocol (Protocol B). |

| Formation of Symmetrical Carbonates | Trace moisture in the solvent leading to reagent hydrolysis. | Ensure strict anhydrous conditions. O-alkyl chlorothioformates undergo hydrolysis in an SN1-like fashion in polar environments[4]. Use freshly distilled solvents and flame-dried glassware. |

| Reagent Degradation | Thermal decomposition of S-tert-butyl chlorothioformate. | Strictly maintain 0 °C during the dropwise addition of the reagent[3]. Store the neat reagent at 2–8 °C under inert gas. |

References

- Title: S-Octyl Chlorothioformate | Reagent for Synthesis Source: Benchchem URL

- Source: Journal of Medicinal Chemistry (via PMC)

- Title: Product Class 10: Thiocarbonic Acids and Derivatives Source: Science of Synthesis URL

- Title: Malaria-Infected Mice Live Until At Least Day 30 After A New Artemisinin-Derived Thioacetal Thiocarbonate Combined with Mefloquine Are Administered Together In A Single, Low, Oral Dose (Abstract)

Sources

- 1. Malaria-Infected Mice Live Until At Least Day 30 After A New Artemisinin-Derived Thioacetal Thiocarbonate Combined with Mefloquine Are Administered Together In A Single, Low, Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malaria-Infected Mice Live Until At Least Day 30 After A New Artemisinin-Derived Thioacetal Thiocarbonate Combined with Mefloquine Are Administered Together In A Single, Low, Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Octyl Chlorothioformate | Reagent for Synthesis [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: A Detailed Guide to the Synthesis of S-tert-Butyl Chlorothioformate and Its Derivatives

Abstract

S-tert-Butyl chlorothioformate is a pivotal reagent in modern organic synthesis, serving as a key intermediate for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary function is the introduction of the S-tert-butyl moiety and the formation of thiocarbamates. This guide provides a comprehensive, in-depth protocol for the synthesis of S-tert-Butyl chlorothioformate and its subsequent derivatization to S-tert-butyl thiocarbamates. We will explore the underlying chemical principles, offer a robust and safety-conscious experimental protocol using a solid phosgene equivalent, and detail the subsequent application of the synthesized intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this synthesis.

Introduction

Chlorothioformate esters are valuable electrophilic building blocks in organic chemistry. Among them, S-tert-Butyl chlorothioformate (t-BuSCOCl) offers a unique combination of reactivity and steric hindrance, making it a useful reagent for various transformations. While the parent compound, tert-butyl chloroformate, is notoriously unstable, the sulfur analogue exhibits greater stability, allowing for its isolation and use in subsequent reactions[1]. Its applications are diverse, ranging from the synthesis of herbicidal thiocarbamates to the derivatization of compounds with potential antitumor activity[1][2].

The synthesis of chlorothioformates is most directly achieved by the reaction of a thiol (mercaptan) with phosgene (COCl₂) or a phosgene equivalent[2]. This process, however, is fraught with challenges, primarily due to the extreme toxicity of gaseous phosgene and the often noxious and flammable nature of the thiol precursors[3][4]. This guide prioritizes a safer approach by utilizing triphosgene, a stable, crystalline solid, as a substitute for phosgene, mitigating many of the handling risks associated with the gaseous reagent[5][6][7].

Part 1: Synthesis of S-tert-Butyl Chlorothioformate

This section details the preparation of the target intermediate from tert-butyl mercaptan and triphosgene.

Reaction Principle and Mechanism

The core of the synthesis is the reaction between a nucleophilic thiol, tert-butyl mercaptan, and an electrophilic carbonyl source, phosgene. Triphosgene, bis(trichloromethyl) carbonate, serves as an in situ source of three molecules of phosgene, often activated by a catalytic amount of a nucleophile like a tertiary amine or chloride ion[7].

The mechanism proceeds via a nucleophilic acyl substitution:

-

Activation of Triphosgene: In the presence of a catalyst, triphosgene decomposes to release reactive phosgene molecules.

-

Nucleophilic Attack: The sulfur atom of tert-butyl mercaptan attacks the electrophilic carbonyl carbon of a phosgene molecule.

-

Elimination: A chloride ion is eliminated, and a proton is lost from the sulfur atom (typically scavenged by a base), yielding the S-tert-Butyl chlorothioformate product and hydrochloric acid.

To prevent side reactions, such as the formation of the dithiocarbonate, it is crucial to control the reaction temperature and stoichiometry.

Caption: General mechanism for the synthesis of S-tert-Butyl chlorothioformate.

Reagent Selection and Safety Considerations

Scientific integrity demands a rigorous approach to safety, especially when handling hazardous materials.

-

Phosgenation Agent: Triphosgene (BTC)

-

Rationale: Triphosgene (Bis(trichloromethyl) carbonate) is a stable white solid (m.p. 80°C) that serves as a much safer and more easily handled alternative to gaseous phosgene[5][6]. It offers precise stoichiometric control for lab-scale reactions[6].

-

Safety: Although solid, triphosgene can release phosgene upon contact with water or nucleophiles, or upon heating above 200°C[5][6]. It is toxic if inhaled and corrosive[5]. All manipulations must be performed in a certified chemical fume hood.

-

-

Thiol Precursor: tert-Butyl Mercaptan (TBM)

-

Properties: TBM is a colorless, highly flammable liquid with an extremely powerful and unpleasant odor[8].

-

Safety: TBM is a skin sensitizer and can cause irritation upon contact[8]. Vapors can form explosive mixtures with air[8][9]. Strict safety protocols are mandatory.

-

Handling Precautions:

-

Work exclusively in a well-ventilated chemical fume hood.[8][10]

-

Wear appropriate personal protective equipment (PPE): nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[10]

-

Have a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) readily available[9][11].

-

-

Detailed Experimental Protocol: Synthesis of S-tert-Butyl Chlorothioformate

This protocol is designed for a laboratory scale and prioritizes safety by using triphosgene.

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet.

-

Addition funnel.

-

Thermometer.

-

Inert atmosphere (Nitrogen or Argon).

-

Ice bath.

-

Standard glassware for work-up.

-

Rotary evaporator and vacuum distillation apparatus.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| tert-Butyl Mercaptan | 90.19 | 9.02 g (11.3 mL) | 0.10 | 1.0 |

| Triphosgene (BTC) | 296.75 | 10.9 g | 0.0367 | 0.367 (~1.1 eq. COCl₂) |

| Triethylamine (Et₃N) | 101.19 | 10.6 g (14.6 mL) | 0.105 | 1.05 |

| Anhydrous Dichloromethane | - | 200 mL | - | - |

Procedure:

-

Reaction Setup: Assemble the three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, thermometer, and a reflux condenser topped with a nitrogen line.

-

Reagent Charging: In the fume hood, dissolve triphosgene (10.9 g) in 100 mL of anhydrous dichloromethane and add it to the reaction flask.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Substrate Addition: In a separate flask, prepare a solution of tert-butyl mercaptan (9.02 g) and triethylamine (10.6 g) in 100 mL of anhydrous dichloromethane.

-

Slow Addition: Transfer the mercaptan/amine solution to an addition funnel and add it dropwise to the stirred triphosgene solution over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

Work-up:

-

Cool the reaction mixture back to 0°C.

-

Slowly add 100 mL of cold water to quench any unreacted phosgenating agent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain S-tert-Butyl chlorothioformate as a colorless liquid.

Expected Results:

-

Yield: 75-85%.

-

Physical Properties: Colorless liquid. Purity should be ≥95% as determined by GC[12].

-

Molecular Weight: 152.64 g/mol [12].

Part 2: Synthesis of S-tert-Butyl Thiocarbamate Derivatives

S-tert-Butyl chlorothioformate is an excellent reagent for synthesizing thiocarbamates, which are prevalent in many biologically active molecules[13]. This is achieved by reacting it with primary or secondary amines.

Application Principle

The reaction is a classic nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the chlorothioformate. The chlorine atom is displaced, and the resulting protonated amine is neutralized by a base, yielding the stable S-tert-butyl thiocarbamate.

Detailed Experimental Protocol: Synthesis of S-tert-Butyl N-benzylthiocarbamate

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Nitrogen atmosphere.

-

Ice bath.

-

Standard glassware for work-up.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| S-tert-Butyl chlorothioformate | 152.64 | 1.53 g | 0.01 | 1.0 |

| Benzylamine | 107.15 | 1.07 g (1.1 mL) | 0.01 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 1.21 g (1.7 mL) | 0.012 | 1.2 |

| Anhydrous Dichloromethane | - | 50 mL | - | - |

Procedure:

-

Setup: In a fume hood, add benzylamine (1.07 g) and triethylamine (1.21 g) to a round-bottom flask containing 25 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve S-tert-Butyl chlorothioformate (1.53 g) in 25 mL of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with 50 mL of dichloromethane.

-

Wash the solution sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure thiocarbamate.

Caption: Experimental workflow for the two-part synthesis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Chlorothioformate | Incomplete reaction. | Extend reaction time. Ensure triphosgene is of high quality. |

| Moisture in the reaction. | Use anhydrous solvents and freshly distilled reagents. Ensure glassware is oven-dried. | |

| Loss during work-up/distillation. | Perform extractions carefully. Ensure vacuum is stable during distillation. | |

| Formation of Disulfide Byproduct | Reaction temperature too high. | Maintain strict temperature control (<5°C) during the addition phase[2]. |

| Low Yield of Thiocarbamate | Impure chlorothioformate starting material. | Re-purify the S-tert-Butyl chlorothioformate by distillation. |

| Insufficient base. | Ensure at least one equivalent of a non-nucleophilic base (e.g., Et₃N) is used. | |

| Amine is a poor nucleophile. | The reaction may require gentle heating or a longer reaction time for less reactive amines. |

Conclusion

The synthesis of S-tert-Butyl chlorothioformate and its derivatives is a valuable process for accessing important chemical motifs. By employing triphosgene as a solid phosgene source, the synthesis can be conducted with significantly enhanced safety compared to traditional methods. The protocols outlined in this guide provide a robust and reliable pathway for researchers to produce both the key chlorothioformate intermediate and its subsequent thiocarbamate derivatives. Adherence to strict safety procedures, particularly when handling tert-butyl mercaptan and triphosgene, is paramount for a successful and safe experimental outcome.

References

-

Triphosgene - Wikipedia. (n.d.). Retrieved from Wikipedia: [Link]

-

Tertiary Butyl Mercaptan Safety Data Sheet. (2017, July 12). Retrieved from AMP United: [Link]

-

A decade review of triphosgene and its applications in organic reactions. (n.d.). Retrieved from National Center for Biotechnology Information: [Link]

- Process for the preparation of chlorothioformates. (n.d.). Google Patents.

-

New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021, November 30). Retrieved from MDPI: [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses: [Link]

-

Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. (2012, September 30). Retrieved from National Center for Biotechnology Information: [Link]

-

Novel synthetic pathway for the production of phosgene. (2021, September 29). Retrieved from National Center for Biotechnology Information: [Link]

-

Thiocarbamate synthesis by carbamoylation. (n.d.). Retrieved from Organic Chemistry Portal: [Link]

- Synthesis of S-alkyl and S-aryl thiocarbamates, one-pot two-step general synthesis. (n.d.). Google Patents.

-

One‐Pot Synthesis of Thiocarbamates. (2021, August 19). Retrieved from ResearchGate: [Link]

-

Industrial Scale Synthesis of Thiophosgene and Its Derivatives. (n.d.). Retrieved from ACS Publications: [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses: [Link]

- Phenyl chloroformate prodn - from phenol and phosgene, with continuous hydrogen chloride removal. (n.d.). Google Patents.

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Retrieved from Organic Chemistry Portal: [Link]

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Retrieved from Michael Pittelkow website: [Link]

-

Toward a Generic Model for Phosgene Synthesis Catalysis over Activated Carbon. (2024, December 26). Retrieved from Cardiff University: [Link]

-

t -Butyl Chloroformate. (n.d.). Retrieved from ResearchGate: [Link]

- Process for purifying n-butyl chloride. (n.d.). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses: [Link]

- Process for the preparation of tert-butyl chloroacetate. (n.d.). Google Patents.

Sources

- 1. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 3. Phosgene and Substitutes [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triphosgene - Wikipedia [en.wikipedia.org]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triphosgene: History and Advantage_Chemicalbook [chemicalbook.com]

- 8. cpchem.com [cpchem.com]

- 9. cpchem.com [cpchem.com]

- 10. amp.generalair.com [amp.generalair.com]

- 11. TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. scbt.com [scbt.com]

- 13. New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture [mdpi.com]

Application of S-tert-Butyl chlorothioformate in active pharmaceutical ingredient (API) manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Executive Summary

S-tert-Butyl chlorothioformate (CAS: 13889-95-7) is an advanced organosulfur reagent essential for modern Active Pharmaceutical Ingredient (API) manufacturing. It acts as a highly efficient electrophile for introducing the tert-butylthio (t-BuS) protecting group and synthesizing sterically hindered thiocarbamates and thioesters. This application note provides process chemists with mechanistic insights, comparative kinetic data, and self-validating protocols for integrating this reagent into complex synthetic workflows.

Physicochemical Profile and Mechanistic Causality

The structural substitution of oxygen with sulfur in chloroformate esters profoundly alters their stability and reactivity. While tert-butyl chloroformate is notoriously unstable and prone to rapid decomposition, S-tert-butyl chlorothioformate exhibits remarkable thermal and kinetic stability, making it viable for industrial scale-up[1].

The reactivity of S-tert-butyl chlorothioformate is dictated by a dual-pathway mechanism. In highly nucleophilic environments, the reaction proceeds via a standard addition-elimination (A-E) pathway. However, in solvents with high ionizing power, the reagent undergoes an ionization pathway, forming a highly reactive carboxylium ion intermediate[2].

Causality in Experimental Design: The steric bulk of the tert-butyl group is a critical causal factor. It shields the carbonyl carbon from premature hydrolysis, ensuring that nucleophilic attack by the target amine or thiol is highly chemoselective. This prevents the formation of unwanted symmetrical carbonates or ureas, a common side reaction when using less hindered reagents like S-methyl chlorothioformate[3].

Mechanistic pathways of S-tert-Butyl chlorothioformate during acyl substitution.

Comparative Reactivity and Stability Data

To justify the selection of S-tert-butyl chlorothioformate over other acylating agents, the following table summarizes the kinetic and structural advantages based on solvolysis studies and steric parameters.

| Reagent | Steric Hindrance | Thermal Stability | Dominant Solvolysis Pathway | Primary API Application |

| tert-Butyl chloroformate | High | Very Low (Decomposes) | Addition-Elimination | N/A (Too unstable for scale-up) |

| S-Methyl chlorothioformate | Low | Moderate | Addition-Elimination | Small molecule thioesters |

| S-tert-Butyl chlorothioformate | High | High | Dual (A-E and Ionization) | SPPS protecting group, bulky APIs |

Key Applications in API Manufacturing

Synthesis of Thiocarbamate Bioisosteres

In medicinal chemistry, thiocarbamates are frequently utilized as bioisosteres for amides and esters to enhance the lipophilicity and metabolic stability of an API. S-tert-butyl chlorothioformate reacts cleanly with primary and secondary amines to form these linkages. The bulky tert-butyl group provides downstream protection against enzymatic degradation in vivo.

Thiol Protection in Peptide Chemistry (SPPS)

During Solid-Phase Peptide Synthesis (SPPS), the protection of cysteine residues is paramount to prevent unwanted disulfide scrambling. S-tert-butyl chlorothioformate introduces the t-BuS protecting group, which is completely stable to standard Fmoc-deprotection conditions (e.g., 20% piperidine/DMF) but can be cleanly cleaved using reducing agents like TCEP or DTT prior to Native Chemical Ligation (NCL)[4].

Validated Experimental Protocols

Standard workflow for synthesizing API intermediates using S-tert-Butyl chlorothioformate.

Protocol A: Synthesis of N-Thiocarbamate API Intermediates

This protocol is designed to synthesize a sterically hindered N-thiocarbamate from a secondary amine. The use of a non-nucleophilic base (Triethylamine, TEA) is chosen to scavenge the HCl byproduct without competing for the electrophilic chlorothioformate.

Step-by-Step Methodology:

-

Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add TEA (1.5 eq).

-

Causality: DCM is chosen for its low nucleophilicity, ensuring the reaction proceeds strictly via the desired Addition-Elimination pathway without solvent interference.

-

-

Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Reagent Addition: Add S-tert-butyl chlorothioformate (1.1 eq) dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could otherwise drive the reaction toward the ionization pathway and generate unwanted side products.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Validation Checkpoint 1 (In-Process Control): Perform TLC or LC-MS analysis. The system validates itself when the starting amine peak completely disappears, confirming full conversion. If unreacted amine remains, add an additional 0.1 eq of the chlorothioformate.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Validation Checkpoint 2 (Purification): The aqueous wash removes the TEA-HCl salt. Evaporate the DCM and purify via flash chromatography. The final mass balance and NMR spectra validate the purity of the thiocarbamate intermediate.

Protocol B: Chemoselective Thiol Protection of Cysteine in Peptides

This protocol details the protection of a free cysteine thiol during solution-phase or solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Preparation: Dissolve the cysteine-containing peptide in a 1:1 mixture of DMF and aqueous buffer (pH 8.0).

-

Causality: A slightly basic pH ensures the thiol is deprotonated to a highly nucleophilic thiolate anion, maximizing the reaction rate with the chlorothioformate.

-

-

Reagent Addition: Add S-tert-butyl chlorothioformate (1.2 eq) to the solution at room temperature.

-

Reaction Propagation: Agitate the mixture for 1 hour. The bulky tert-butyl group ensures that only the highly reactive thiolate is acylated, leaving less nucleophilic side chains (like hydroxyls on serine) untouched.

-

Validation Checkpoint (Ellman’s Test): Extract a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete absence of free thiols, self-validating the success of the protection step.

-

Isolation: Lyophilize the mixture or precipitate the protected peptide using cold diethyl ether.

References

-

Kyong, J. B., Lee, Y., D'Souza, M. J., Mahon, B. P., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry. Available at: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

ChemicalRoot. (2024). S-tert-Butyl Chlorothioformate, 96% CAS NO 13889-95-7. ChemicalRoot Product Specifications. Available at: [Link]

Technical Support Center: Optimizing S-tert-Butyl Chlorothioformate Protection Reactions

Welcome to the Technical Support Center for S-tert-Butyl chlorothioformate (CAS No. 13889-95-7) workflows. This guide is designed for researchers, process chemists, and drug development professionals who require high-yielding, reproducible methods for introducing the tert-butylsulfanylcarbonyl (Bsc) protecting group or synthesizing complex thioesters and thiocarbamates.

By understanding the unique mechanistic properties of this reagent—specifically its electrophilicity combined with significant steric bulk—you can systematically troubleshoot low yields, prevent side reactions, and ensure high-purity isolations.

Mechanistic Insights & Reaction Dynamics

S-tert-Butyl chlorothioformate is a highly versatile organosulfur reagent primarily used as a key building block in organic synthesis, particularly for introducing the tert-butylthio (t-BuS) protecting group in active pharmaceutical ingredients (APIs) and solid-phase peptide synthesis (SPPS)[1].

The core reactivity relies on nucleophilic acyl substitution . The highly electrophilic chlorothioformate group facilitates nucleophilic attack by amines, thiols, or alcohols, with the chloride ion acting as an excellent leaving group[2]. However, the bulky S-tert-butyl group introduces significant steric hindrance, which progressively shields the carbonyl carbon from nucleophilic attack compared to less hindered analogs (like S-methyl chlorothioformate)[2]. This steric shielding is the primary cause of stalled reactions and requires specific kinetic interventions (e.g., optimized base equivalents and thermal control) to drive the equilibrium forward.

Nucleophilic acyl substitution mechanism and the competing moisture-driven hydrolysis pathway.

Troubleshooting Diagnostics & Logic

When yields fall below expected thresholds (typically 85-95% for standard substrates), the failure mode usually falls into one of two categories: Incomplete Conversion (due to steric hindrance or substrate protonation) or Reagent Degradation (due to hydrolysis).

Diagnostic Logic Tree

Diagnostic logic tree for troubleshooting low yields in Bsc-protection reactions.

Quantitative Optimization Data

The following table summarizes the impact of optimizing key reaction parameters to overcome the inherent steric and electronic challenges of S-tert-Butyl chlorothioformate.

| Parameter | Suboptimal Condition | Optimized Condition | Causality & Rationale | Yield Impact |

| Solvent | Standard DCM | Anhydrous DCM (Over Sieves) | Prevents competitive hydrolysis of the highly reactive chlorothioformate group[2]. | +20–30% |

| Base Selection | Triethylamine (1.0 eq) | DIPEA (1.5–2.0 eq) | DIPEA is less nucleophilic, preventing base-reagent adducts. Excess base neutralizes generated HCl, preventing substrate protonation[2]. | +15–25% |

| Temperature | Room Temp (Addition) | 0 °C addition → 25 °C | Controls the initial exothermic reaction while providing enough thermal energy later to overcome the tert-butyl steric shield[2]. | +10–15% |

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates self-validating analytical checks. Do not proceed to subsequent steps without confirming the validation criteria.

Materials Required:

-

Substrate (Amine/Alcohol/Thiol) (1.0 eq)

-

S-tert-Butyl chlorothioformate (96% purity) (1.1–1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: System Purging & Preparation

-

Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon for 15 minutes.

-

Causality: S-tert-Butyl chlorothioformate is a highly volatile compound that rapidly degrades into HCl, COS, and tert-butyl mercaptan upon exposure to atmospheric moisture[1][2].

-

Validation Check: Ensure the anhydrous DCM registers <50 ppm water via Karl Fischer titration before use.

Step 2: Substrate & Base Solvation

-

Action: Dissolve the substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Add DIPEA (2.0 eq) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: DIPEA acts as an acid scavenger. Cooling the system prevents localized overheating and side-reactions during the highly exothermic electrophile addition[2].

Step 3: Electrophile Addition

-

Action: Add S-tert-Butyl chlorothioformate (1.1 eq) dropwise via a gas-tight syringe over 10–15 minutes.

-

Causality: Dropwise addition prevents the accumulation of unreacted electrophile, minimizing the risk of dimerization or urea formation if trace moisture is present.

Step 4: Thermal Acceleration & Monitoring

-

Action: Remove the ice bath and allow the reaction to warm to controlled room temperature (15–25 °C)[1]. Stir for 2–4 hours.

-

Validation Check (Crucial): Monitor the reaction via GC-MS or TLC. The reaction is complete when the starting material peak disappears and a new product peak emerges (expected mass shift for Bsc addition on an amine is M + 116 Da ). If starting material remains after 4 hours, the steric hindrance of the tert-butyl group is impeding kinetics; add an additional 0.2 eq of S-tert-Butyl chlorothioformate and warm slightly to 30 °C.

Step 5: Mild Quench & Isolation

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: A mild bicarbonate quench neutralizes residual HCl and destroys any unreacted chlorothioformate without hydrolyzing the newly formed, somewhat labile Bsc-protecting group.

Frequently Asked Questions (FAQs)

Q: How should I store S-tert-Butyl chlorothioformate to maintain its 96%+ purity and prevent degradation? A: Preserve the reagent in a tightly closed container, protected from light. Because it is a highly volatile compound and a strong acid/organic solvent precursor, it must be stored in a cool, dry, well-ventilated place away from incompatible materials (strong bases, oxidizing agents, and moisture). It is recommended to store it at controlled room temperature (15–25 °C) or refrigerated, strictly under an inert atmosphere[1].

Q: Can the S-tert-butyl protecting group be selectively removed without affecting other protecting groups like N-Boc? A: Yes. The S-tert-butyl group is highly stable but can be selectively deprotected using oxidative methods (e.g., using tert-butyl hypochlorite). Because the electrophilic cleavage is highly selective for the sulfur atom, this deprotection method is entirely compatible with N-Boc bearing substrates, which remain intact during the process[3].

Q: Why does my reaction mixture turn yellow/orange and smell strongly of sulfur during addition? A: A strong sulfurous odor (often resembling mercaptans) coupled with a color change usually indicates that the S-tert-Butyl chlorothioformate is hydrolyzing due to adventitious water in your solvent or atmospheric leak. The hydrolysis releases tert-butyl mercaptan. Immediately abort the reaction, re-dry your solvents, and ensure your inert gas line is properly desiccated.

Q: Is this reagent suitable for Solid-Phase Peptide Synthesis (SPPS)? A: Absolutely. It acts as an excellent thiol-protecting group agent in SPPS to prevent unwanted side reactions during complex peptide elongation[1].

Sources

Minimizing disulfide byproducts in S-tert-Butyl chlorothioformate synthesis

A Guide to Minimizing Disulfide Byproduct Formation

Welcome to the technical support center for the synthesis of S-tert-Butyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis, with a specific focus on minimizing the formation of the common byproduct, di-tert-butyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-tert-butyl disulfide formation during the synthesis of S-tert-Butyl chlorothioformate?

A1: The primary cause of di-tert-butyl disulfide formation is the oxidation of the starting material, tert-butyl mercaptan. This oxidation can be promoted by elevated temperatures during the reaction with phosgene.[1]

Q2: What is the role of activated carbon in this synthesis?

A2: Activated carbon can be used as a catalyst in the reaction between a mercaptan and phosgene to produce chlorothioformates.[1] It is also known for its ability to adsorb mercaptans and can facilitate the oxidation of thiols to disulfides.[2]

Q3: Can the disulfide byproduct be removed after the reaction?

A3: Yes, purification can be achieved, typically through fractional distillation. However, minimizing its formation during the reaction is the more efficient and preferred strategy.

Q4: Are there any alternatives to phosgene for this synthesis?

A4: While phosgene is the traditional reagent, triphosgene can be used as a safer alternative for the synthesis of chloroformates.[3]

Troubleshooting Guides

Problem 1: High Levels of Di-tert-butyl Disulfide Detected in the Crude Product

High levels of di-tert-butyl disulfide indicate that reaction conditions have favored the oxidation of tert-butyl mercaptan.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Excessive Reaction Temperature | The formation of disulfide byproducts is significantly increased at higher temperatures.[1] Elevated temperatures provide the activation energy for the oxidation of the thiol. | Maintain a low reaction temperature, ideally between 0°C and 10°C, throughout the addition of phosgene and for the duration of the reaction. |

| Presence of Oxidizing Agents | Residual oxygen in the reaction setup can directly oxidize the highly reactive tert-butyl mercaptan to the disulfide. | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents prior to use. |

| Prolonged Reaction Time | Extended reaction times, especially at non-optimal temperatures, increase the opportunity for side reactions, including oxidation. | Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) and quench the reaction promptly upon completion. |

| Sub-optimal Catalyst Activity | An inappropriate or poorly activated catalyst may not efficiently promote the desired reaction, allowing more time for side reactions to occur. | If using a catalyst such as activated carbon, ensure it is of high quality and properly handled to maintain its activity. |

Problem 2: Low Yield of S-tert-Butyl Chlorothioformate

A low yield of the desired product can be linked to several factors, including incomplete reaction or loss of product during workup.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Incomplete Reaction | Insufficient phosgene or inadequate reaction time can lead to unreacted tert-butyl mercaptan. | Ensure a slight excess of phosgene is used. Monitor the reaction to confirm the disappearance of the starting mercaptan. |

| Hydrolysis of Product | S-tert-Butyl chlorothioformate is sensitive to moisture and can hydrolyze back to tert-butyl mercaptan, which can then be oxidized to the disulfide. | Use anhydrous solvents and reagents. Perform the reaction and workup under dry conditions. |

| Loss During Workup | The product can be lost during aqueous washes if not handled carefully. | Minimize contact with aqueous solutions during the workup. Use brine washes to reduce the solubility of the product in the aqueous phase. |

Experimental Protocols

Optimized Synthesis of S-tert-Butyl Chlorothioformate

This protocol is designed to minimize the formation of di-tert-butyl disulfide.

Materials:

-

tert-Butyl mercaptan

-

Phosgene (or a solution in an inert solvent like toluene)

-

Activated Carbon (optional, as a catalyst)

-

Anhydrous inert solvent (e.g., dichloromethane or toluene)

-

Dry ice/acetone or cryocooler for cooling bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a dropping funnel for phosgene addition, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Reactor: In the flask, dissolve tert-butyl mercaptan in the anhydrous solvent. If using, add the activated carbon catalyst at this stage.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

-

Phosgene Addition: Slowly add the phosgene solution from the dropping funnel to the stirred reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C. Monitor the reaction progress by GC or TLC until the tert-butyl mercaptan is consumed.

-

Workup:

-

Once the reaction is complete, carefully bubble inert gas through the solution to remove any excess phosgene.

-

Filter the reaction mixture to remove the activated carbon catalyst (if used).

-

Wash the filtrate with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic components, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure S-tert-Butyl chlorothioformate.

Visualizing the Chemistry

Reaction Scheme and Byproduct Formation

The following diagram illustrates the desired reaction pathway for the synthesis of S-tert-Butyl chlorothioformate and the competing side reaction that leads to the formation of di-tert-butyl disulfide.

Caption: Troubleshooting disulfide byproduct formation.

References

- Process for the preparation of chlorothioformates.

-

Adsorption of methyl mercaptan on activated carbons. PubMed. [Link]

- US6919471B2 - Process for preparing alkyl/aryl chloroformates.

Sources

S-tert-Butyl chlorothioformate vs benzyl chloroformate for amine protection

An in-depth comparative analysis of S-tert-Butyl chlorothioformate and Benzyl chloroformate (Cbz-Cl) reveals two fundamentally different strategies for amine protection in complex organic synthesis. While Cbz-Cl is a foundational reagent in peptide chemistry, S-tert-Butyl chlorothioformate offers a highly specialized, orthogonal alternative for late-stage functionalization and intricate molecular architectures.

Below is a comprehensive guide evaluating their mechanistic profiles, experimental protocols, and strategic applications.

Mechanistic Causality & Reactivity Profiles

The choice between a standard carbamate and a thiocarbamate hinges on the electronic and steric environment of the protecting group[1].

Benzyl Chloroformate (Cbz-Cl): The Carbamate Standard Cbz-Cl reacts with amines to form a benzyl carbamate[2]. The oxygen atom in the carbamate linkage donates electron density into the carbonyl group via resonance, significantly stabilizing it against nucleophilic attack. This renders the Cbz group highly stable to mild bases, mild acids, and nucleophiles[2]. Its primary vulnerability is the benzylic carbon-oxygen bond, which is highly susceptible to catalytic hydrogenolysis (e.g., H₂ over Pd/C)[3].

S-tert-Butyl Chlorothioformate: The Sterically Shielded Thiocarbamate S-tert-Butyl chlorothioformate forms an S-tert-butyl thiocarbamate (often referred to as a Bsc group). Sulfur is a poorer π -donor than oxygen, which theoretically makes the thiocarbamate carbonyl more electrophilic. However, the extreme steric bulk of the tert-butyl group progressively shields the carbonyl carbon from nucleophilic attack[4]. The reactivity of chlorothioformates follows a strict steric trend: S-methyl > S-ethyl > S-isopropyl > S-tert-butyl[4]. This steric shielding makes the resulting thiocarbamate highly robust. Crucially, it is completely stable to catalytic hydrogenation, offering perfect orthogonality to Cbz and benzyl ethers.

Workflow comparing Cbz and S-tert-Butyl thiocarbamate amine protection strategies.

Quantitative Data & Strategic Comparison

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both protecting groups.

| Feature | Benzyl Chloroformate (Cbz-Cl) | S-tert-Butyl Chlorothioformate |

| Protecting Group Formed | Carboxybenzyl (Cbz / Z) | S-tert-Butyl thiocarbamate (Bsc) |

| Linkage Type | Carbamate (-O-CO-NR₂) | Thiocarbamate (-S-CO-NR₂) |

| Reagent Electrophilicity | High (Rapid reaction) | Low (Sterically hindered)[4] |

| Stability Profile | Stable to mild acids/bases | Stable to acids, bases, and H₂/Pd-C |

| Deprotection Conditions | H₂/Pd-C, HBr/AcOH, Na/NH₃[2] | Hg(II) or Ag(I) salts, Oxidation (H₂O₂) |

| Orthogonality | Orthogonal to Boc, Fmoc | Orthogonal to Cbz, Boc, Fmoc |

| Typical Protection Yield | 85% – 95%[3] | 75% – 85% |

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation steps to ensure reproducibility and mechanistic integrity.

Protocol A: Cbz Protection via Schotten-Baumann Conditions

Causality: Biphasic conditions (water/organic) are utilized to dissolve the inorganic base (NaHCO₃), which rapidly neutralizes the HCl byproduct. This prevents the amine from protonating into an unreactive ammonium salt, while the organic phase protects the Cbz-Cl from rapid aqueous hydrolysis[3].

-

Initialization: Dissolve the free amine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (0.2 M concentration). Cool the vigorously stirring biphasic mixture to 0 °C.

-

Reagent Addition: Add Benzyl chloroformate (1.2 eq) dropwise over 15 minutes. Self-Validation: The reaction mixture should remain slightly basic (pH ~8). If pH drops below 7, add additional NaHCO₃.

-

Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates completion.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted trace amine) and brine.

-

Verification: Dry over Na₂SO₄, concentrate, and verify via ¹H-NMR. The appearance of a sharp singlet at ~5.1 ppm (benzylic CH₂) confirms successful Cbz integration[5].

Protocol B: S-tert-Butyl Thiocarbamate Protection

Causality: Because the S-tert-butyl group is highly sterically hindered[4], standard base conditions often lead to sluggish reactions. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric barrier.

-

Initialization: Dissolve the free amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Activation: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C.

-

Reagent Addition: Slowly add S-tert-Butyl chlorothioformate (1.1 eq) via syringe. Self-Validation: A slight fuming or temperature spike indicates the formation of the acylpyridinium intermediate.

-

Propagation: Stir at room temperature for 12 hours. Monitor via LC-MS to ensure the sterically hindered coupling has reached >95% conversion.

-

Isolation: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and purify via flash column chromatography.

Orthogonal Deprotection Logic

The true value of utilizing both protecting groups in a single synthetic sequence lies in their completely orthogonal deprotection mechanisms.

-

Cbz Cleavage: Achieved via catalytic hydrogenolysis. Palladium coordinates to the aromatic ring and inserts into the benzylic C-O bond. This releases toluene and a transient carbamic acid, which spontaneously decarboxylates to yield the free amine[2].

-

Thiocarbamate Cleavage: Achieved via thiophilic activation. Heavy metals like Mercury(II) trifluoroacetate or Silver(I) salts selectively coordinate to the soft sulfur atom. This transforms the S-tert-butyl moiety into an exceptional leaving group, allowing ambient water to hydrolyze the complex back to the free amine. Alternatively, mild oxidation (e.g., H₂O₂) converts the sulfur to a sulfone, dramatically increasing the electrophilicity of the carbonyl for subsequent mild hydrolysis.

Orthogonal deprotection pathways for Cbz and Bsc protecting groups.

References

-

Cbz: Organic Chemistry II Study Guide. Fiveable. Available at: [Link]

-

A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. ResearchGate. Available at:[Link]

-

Direct Synthesis of Protected Secondary N‑Alkylamines. National Institutes of Health (PMC). Available at:[Link]

- US10233174B2 - Thiocarbamate prodrugs of tofacitinib. Google Patents.

Sources

- 1. US10233174B2 - Thiocarbamate prodrugs of tofacitinib - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. S-Octyl Chlorothioformate | Reagent for Synthesis [benchchem.com]

- 5. Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of S-tert-Butyl Chlorothioformate and its Derivatives

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reagents, intermediates, and final products is paramount. S-tert-Butyl chlorothioformate is a versatile reagent, primarily utilized for the introduction of the S-tert-butyl protecting group onto various nucleophiles, leading to the formation of key synthetic intermediates like thiocarbamates and thioesters. The inherent magnetic properties of the tert-butyl group make it an outstanding spectroscopic reporter, providing a clear and intense signal in Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of S-tert-Butyl chlorothioformate and its principal reaction products. We will explore the causality behind the observed chemical shifts and present a self-validating workflow to ensure the integrity of your synthetic outcomes.

The tert-Butyl Group: An Ideal NMR Handle

The tert-butyl (t-Bu) group is exceptionally well-suited for NMR-based structural validation. Its unique structure, consisting of nine chemically and magnetically equivalent protons on three methyl groups, gives rise to a characteristically sharp and intense singlet in the ¹H NMR spectrum[1]. This signal, which integrates to nine protons, is often found in a region of the spectrum that is relatively free from other resonances (typically 0.5-2.0 ppm), making it an easily identifiable marker[1]. In the ¹³C NMR spectrum, the t-Bu group displays two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon, further aiding in structural confirmation[2].

Part 1: NMR Spectral Profile of the Reagent: S-tert-Butyl Chlorothioformate

S-tert-Butyl chlorothioformate, (CH₃)₃C-S-C(O)Cl, is the starting point for a range of important chemical transformations. Validating its purity before use is a critical first step to prevent the introduction of impurities into the reaction sequence.

The key to its NMR spectrum is the powerful electron-withdrawing effect of the chlorothioformyl group (-S-C(O)Cl). This effect deshields the adjacent tert-butyl protons and carbons, causing their signals to appear at a relatively downfield position compared to a simple alkane.

Table 1: Predicted ¹H and ¹³C NMR Data for S-tert-Butyl Chlorothioformate

| Nucleus | Assignment | Predicted Chemical Shift (δ) in CDCl₃ | Multiplicity | Key Features |

| ¹H | -C(CH₃ )₃ | ~1.6 ppm | Singlet (s) | Sharp, intense signal integrating to 9H. Its downfield position reflects the electron-withdrawing nature of the S-C(O)Cl group. |

| ¹³C | -C (CH₃)₃ | ~50-55 ppm | Singlet | Quaternary carbon, typically a low-intensity signal. |

| -C(CH₃ )₃ | ~30-32 ppm | Singlet | The three equivalent methyl carbons. | |

| -S-C (O)Cl | >165 ppm | Singlet | Carbonyl-like carbon, highly deshielded by both sulfur and chlorine. Signal will be weak. |

Note: These are predicted values based on analogous structures and general chemical shift principles. Experimental values may vary slightly.

Trustworthiness Check: Identifying Potential Impurities

A "clean" spectrum of the starting material is crucial. Common impurities from synthesis or degradation include tert-butanethiol and residual solvents.

-

tert-Butanethiol ((CH₃)₃CSH): Expect a singlet for the t-Bu protons around 1.3-1.4 ppm and a broad singlet for the thiol proton (-SH) around 1.6 ppm.

-

Solvents: Dichloromethane (CH₂Cl₂) appears as a singlet at ~5.3 ppm, while acetone shows a singlet at ~2.17 ppm in CDCl₃[3]. A comprehensive list of solvent impurities is an invaluable tool for any synthetic chemist[4].

Part 2: Comparative NMR Analysis of Key Reaction Products

The true power of using the tert-butyl group as an NMR handle becomes evident when comparing the starting material to its products. The chemical shift of the t-Bu signal is exquisitely sensitive to changes in the electronic environment at the sulfur atom.

A. S-tert-Butyl Thiocarbamates: Reaction with Amines

When S-tert-Butyl chlorothioformate reacts with a primary or secondary amine (R₂NH), it forms an S-tert-butyl thiocarbamate. The nitrogen atom of the resulting carbamate group is more electron-donating than the chlorine atom it replaces. This increased electron density shields the tert-butyl group, causing a noticeable upfield shift in both the ¹H and ¹³C NMR spectra.

This upfield shift is a definitive indicator of successful product formation. For example, in a representative S-tert-butyl thiocarbamate, the tert-butyl proton signal is observed at δ 1.31 ppm (in DMSO-d₆), a significant shift from the predicted ~1.6 ppm of the starting material. The methyl carbons also shift upfield to δ 27.2 ppm [5].

B. S-tert-Butyl Thioesters: Reaction with Carboxylates